molecular formula C21H22ClFN2O5S B14984838 Methyl 4-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B14984838
M. Wt: 468.9 g/mol
InChI Key: BNTATWVWMUBWGC-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a benzoate ester, and a methanesulfonyl group attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents under controlled conditions to introduce the desired functional groups.

    Introduction of the Methanesulfonyl Group: The next step involves the introduction of the methanesulfonyl group. This can be accomplished by reacting the piperidine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 2-chloro-6-fluorophenyl Moiety: The resulting intermediate is then coupled with 2-chloro-6-fluorobenzyl chloride under suitable conditions to form the desired product.

    Esterification: Finally, the benzoate ester is introduced through an esterification reaction using methyl benzoate and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.

    Material Science: Its unique structural features make it a candidate for the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It is explored for use in industrial processes, such as catalysis and chemical synthesis, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and influencing physiological responses.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Modulate Signaling Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{1-[(2-chlorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Methyl 4-{1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: Lacks the chlorine atom, which may influence its chemical properties and applications.

    Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate: Similar structure but with different substituents on the aromatic ring, affecting its overall behavior.

Uniqueness

Methyl 4-{1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-amido}benzoate is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these substituents provides a distinct profile compared to other similar compounds.

Properties

Molecular Formula

C21H22ClFN2O5S

Molecular Weight

468.9 g/mol

IUPAC Name

methyl 4-[[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H22ClFN2O5S/c1-30-21(27)15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)31(28,29)13-17-18(22)3-2-4-19(17)23/h2-8,14H,9-13H2,1H3,(H,24,26)

InChI Key

BNTATWVWMUBWGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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